2,2-Bis(4-methoxyphenyl)acetic acid
Description
Significance of Diarylacetic Acid Scaffolds in Organic Chemistry
The diarylacetic acid scaffold is a privileged structure in organic and medicinal chemistry. Its significance stems from the spatial arrangement of the two aryl rings, which can be tailored to interact with biological targets. The core structure allows for extensive functionalization of the aromatic rings, enabling the fine-tuning of electronic and steric properties. This adaptability makes diarylacetic acid derivatives valuable as intermediates in the synthesis of more complex molecules, including heterocyclic compounds and potential therapeutic agents. Research has shown that derivatives of diarylacetic acids can exhibit a range of biological activities.
Overview of Compounds Incorporating the Bis(4-methoxyphenyl) Moiety
The bis(4-methoxyphenyl) moiety, which consists of two methoxy-substituted phenyl rings, is a common structural feature in a variety of organic compounds. The methoxy (B1213986) group, being an electron-donating group, influences the electronic properties of the phenyl rings, which can be crucial for the reactivity and interaction of the molecule with other substances. Compounds incorporating this moiety are found in diverse fields of chemical research. For instance, bis(4-methoxyphenyl)methanone and bis(4-methoxyphenyl)methanol are used as building blocks in organic synthesis. researchgate.netkemdikbud.go.id In materials science, derivatives like 2,9-Bis[(4-methoxyphenyl)methyl]anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)tetrone are investigated for their electron-transporting properties, making them candidates for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov
Historical Context and Evolution of Research on Related Structures
The study of acetic acid and its derivatives has a long history in organic chemistry, dating back to the 19th century with the work of chemists like Friedrich Wöhler and Justus von Liebig who laid the foundations of organic synthesis and the understanding of isomerism. google.com The exploration of phenylacetic acid derivatives, such as 4-methoxyphenylacetic acid, has been extensive. This simpler analog of the title compound is a known intermediate in the synthesis of pharmaceuticals and has been identified as a metabolite in various organisms, including the fungus Aspergillus niger. nih.govhmdb.ca Research into the synthesis and properties of such compounds has evolved with the development of new analytical techniques and synthetic methodologies, allowing for more complex structures and a deeper understanding of their chemical behavior. nih.gov
Scope and Academic Relevance of 2,2-Bis(4-methoxyphenyl)acetic Acid Studies
This compound, with the CAS number 4541-73-5, is primarily recognized in academic and chemical literature as a building block or reference compound. nih.gov Its academic relevance is underscored by its inclusion in various chemical databases and its availability from commercial suppliers for research purposes. While extensive research dedicated solely to this compound is not widely published, its structural features make it a subject of interest for potential synthetic transformations and as a member of compound libraries for screening purposes. The presence of two methoxy-substituted phenyl groups and a carboxylic acid function offers multiple sites for chemical modification, making it a versatile starting material for the synthesis of more complex diaryl derivatives.
Structure
3D Structure
Properties
CAS No. |
4541-73-5 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2,2-bis(4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C16H16O4/c1-19-13-7-3-11(4-8-13)15(16(17)18)12-5-9-14(20-2)10-6-12/h3-10,15H,1-2H3,(H,17,18) |
InChI Key |
LZASYCDJCJCVCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Bis 4 Methoxyphenyl Acetic Acid and Its Precursors
Direct Synthetic Routes to 2,2-Bis(4-methoxyphenyl)acetic Acid
Direct synthesis focuses on constructing the final this compound molecule in a minimal number of steps.
A primary classical method for synthesizing diarylacetic acids is the Friedel-Crafts reaction. sigmaaldrich.comlibretexts.org This electrophilic aromatic substitution allows for the attachment of substituents to aromatic rings. byjus.com For the synthesis of diarylacetic acid derivatives, a one-pot, solvent-free Friedel-Crafts hydroxyalkylation reaction of glyoxylic acid with arenes under mild conditions has been shown to be effective. sigmaaldrich.com
In the context of this compound, this would involve the reaction of two equivalents of anisole (B1667542) (methoxybenzene) with one equivalent of glyoxylic acid. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or a solid superacid catalyst. sigmaaldrich.combyjus.com The use of a poly(4-vinylpyridine) supported trifluoromethanesulfonic acid has been noted as an efficient and easy-to-handle solid superacid catalyst system for Friedel-Crafts reactions. sigmaaldrich.com
The general mechanism involves the activation of glyoxylic acid by the Lewis acid, followed by electrophilic attack of two anisole molecules at the activated carbonyl carbon. The electron-donating nature of the methoxy (B1213986) group on the anisole ring directs the substitution to the para position, leading to the desired this compound structure.
| Reaction Type | Reactants | Catalyst | Key Features |
| Friedel-Crafts Hydroxyalkylation | Anisole, Glyoxylic Acid | Lewis Acid (e.g., AlCl₃) or Solid Superacid | One-pot synthesis; builds the diarylacetic acid framework directly. sigmaaldrich.com |
Electrosynthesis offers a novel and green alternative for the preparation of diarylacetic acids. An efficient one-step method involves the electrochemical direct carboxylation of diarylmethanol compounds. This technique avoids the need for transforming the hydroxyl group of the alcohol into a leaving group, such as a halide.
The process is typically carried out in a one-compartment cell with a platinum cathode and a magnesium anode. Constant-current electrolysis of the diarylmethanol starting material in a solvent like dimethyl sulfoxide (B87167) (DMSO) in the presence of carbon dioxide leads to the desired diarylacetic acid. The reaction proceeds via a reductive cleavage of the C(sp³)–O bond at the benzylic position, followed by the fixation of CO₂ to yield the carboxylic acid. For the target molecule, the required precursor would be bis(4-methoxyphenyl)methanol. This electrochemical method is considered a facile and efficient approach.
| Technique | Precursor | Reagents | Key Features |
| Electrochemical Carboxylation | Bis(4-methoxyphenyl)methanol | Carbon Dioxide (CO₂) | One-step synthesis; green methodology; avoids harsh reagents. |
Synthesis of Key Intermediates for this compound Derivatization
The synthesis of the target molecule can also be approached by first preparing key intermediates which are then combined or modified.
4-Methoxyphenylacetic acid is a crucial precursor and a valuable organic intermediate. nih.govsigmaaldrich.comhmdb.ca Several methods for its synthesis have been reported.
One common route is the hydrolysis of p-methoxyphenylacetonitrile. google.com This hydrolysis can be achieved by heating the nitrile in the presence of an acid, such as aqueous sulfuric acid. google.com The p-methoxyphenylacetonitrile precursor itself can be synthesized from anisyl alcohol. google.com
Another patented method describes a one-step synthesis from methyl phenoxide and glyoxylic acid. thieme-connect.com This process involves reacting methyl phenoxide with aqueous glyoxylic acid in the presence of a concentrated acid, iodine, and red phosphorus in glacial acetic acid. The reaction proceeds at a temperature of 50-100°C to yield 4-methoxyphenylacetic acid with high purity after workup and distillation. thieme-connect.com
| Starting Material(s) | Key Reagents | Yield | Purity |
| p-Methoxyphenylacetonitrile | Sulfuric Acid, Water | 80.14% | >97% |
| Methyl Phenoxide, Glyoxylic Acid | Concentrated Acid, Iodine, Red Phosphorus | 82% | 99.8% (HPLC) |
Creating the central carbon atom bonded to two 4-methoxyphenyl (B3050149) rings is a key step. The formation of 1,2-bis(4-methoxyphenyl)ethane has been achieved via a nickel-catalyzed homocoupling of 4-methoxybenzyl alcohol. This reaction uses a Ni(dppe)Cl₂ catalyst with manganese and lithium bromide in DMF, yielding the product in 81% yield. While this forms a 1,2-diarylethane, similar coupling strategies could be adapted to form the desired 1,1-diarylethane skeleton.
A more direct approach to a precursor is the synthesis of 1,1-bis(4-methoxyphenyl)ethylene. This compound can, in principle, be oxidized to form the target acetic acid. The synthesis of such 1,1-diarylethylenes often involves the McMurry reaction or Wittig-type reactions.
Green Chemistry Approaches in the Synthesis of Related Compounds
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several of the aforementioned synthetic strategies can be viewed through a green chemistry lens.
The use of solid, reusable superacid catalysts, such as poly(4-vinylpyridine) supported trifluoromethanesulfonic acid, in Friedel-Crafts reactions is a significant green improvement over traditional, corrosive, and difficult-to-recycle Lewis acids like AlCl₃. sigmaaldrich.com This approach minimizes waste and simplifies product purification.
Furthermore, electrosynthesis is inherently a green technology as it uses electrons, a clean reagent, to drive reactions, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants. [13 from previous search] The electrochemical carboxylation of diarylmethanols is a prime example of a green route to diarylacetic acids.
The development of syntheses in environmentally benign solvents, such as water, or under solvent-free conditions also represents a key green chemistry strategy. [28 from previous search] For instance, the one-pot Friedel-Crafts hydroxyalkylation of arenes with glyoxylic acid can be performed without a solvent, significantly reducing the environmental impact. sigmaaldrich.com
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. The application of microwave irradiation in the synthesis of heterocyclic compounds and in facilitating multicomponent reactions has been well-documented. youtube.comresearchgate.net While a specific, detailed protocol for the direct microwave-assisted synthesis of this compound remains to be extensively published, the principles of microwave chemistry suggest its high potential for this transformation.
One notable example of a related microwave-assisted synthesis is the aldol-condensation of glyoxylic acid with methyl ketone derivatives to produce 4-oxo-2-butenoic acids. In this process, microwave heating at 60°C for 8 hours in the presence of pyrrolidine (B122466) and acetic acid in methanol (B129727) provided the desired products in moderate to excellent yields. nih.gov This demonstrates the feasibility of using microwave energy to promote reactions involving glyoxylic acid, a potential precursor for this compound.
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes by minimizing or eliminating the use of volatile organic solvents. One promising solvent-free technique is mechanochemistry, which utilizes mechanical energy, such as ball milling, to initiate and sustain chemical reactions.
A relevant example is the solvent-free mechanochemical synthesis of 2-(2-hydroxy-4-methoxyphenyl)acetic acid. This method involves the grinding of 2-hydroxy-4-methoxybenzaldehyde (B30951) and glycine (B1666218) with potassium bisulfate (KHSO₄) as a catalyst. The reaction proceeds for 2 hours via ball milling, affording the product in a 55-60% yield after purification by sublimation. This approach highlights the potential of solvent-free mechanochemistry for the synthesis of phenylacetic acid derivatives and suggests a possible route for the synthesis of this compound by adapting the starting materials.
Furthermore, the combination of solvent-free conditions with microwave irradiation presents an even more environmentally friendly and efficient synthetic strategy. Such a combination has been noted to significantly reduce reaction times and improve yields in Friedel-Crafts acylation reactions.
Catalytic Systems in the Synthesis of Diarylacetic Acids
The synthesis of diarylacetic acids, including this compound, often relies on efficient catalytic systems to promote the key bond-forming reactions, typically a Friedel-Crafts type alkylation or a related transformation. Lewis acids are the most common catalysts employed for these reactions.
A notable development in this area is the use of heterogeneous catalysts, such as commercial zeolites, for the selective alkylation of mandelic acid with aromatic substrates to yield mixed diarylacetic acids in a single step. This method avoids the need for inert atmosphere techniques or superacids and demonstrates high selectivity depending on the zeolite framework. This approach presents a promising avenue for the synthesis of this compound by reacting a suitable precursor with anisole in the presence of a zeolite catalyst.
Lewis acids like silver triflate (AgOTf) and copper(II) acetate (B1210297) (Cu(OAc)₂) have been shown to catalyze the selective reaction between anilines and glyoxylates to produce diarylmethanes or oxoimidazolidines, respectively. nih.gov This demonstrates the versatility of Lewis acids in promoting the formation of diaryl structures from glyoxylate (B1226380) precursors.
Another innovative approach involves the ruthenium-catalyzed oxidative C-H coupling of phenols with aldehydes to generate 2-acylphenol compounds. This method offers a direct way to form a carbon-carbon bond between two aromatic rings without the need for pre-functionalized substrates. nih.gov Adapting this methodology to the synthesis of this compound could involve the reaction of a p-methoxyphenyl derivative with a suitable aldehyde in the presence of a ruthenium catalyst.
The table below summarizes various catalytic systems and their applications in the synthesis of diarylacetic acid derivatives and related compounds.
| Catalyst System | Reactants | Product Type | Key Features |
| Commercial Zeolite | Mandelic acid, Aromatic substrates | Mixed diarylacetic acids | Heterogeneous, high selectivity, one-step synthesis. |
| Silver Triflate (AgOTf) | Anilines, Glyoxylates | Diarylmethanes | Lewis acid-catalyzed, moderate to good yields. nih.gov |
| Copper(II) Acetate (Cu(OAc)₂) | Anilines, Glyoxylates | Oxoimidazolidines | Lewis acid-catalyzed, stereoselective. nih.gov |
| Cationic Ruthenium Hydride Complex | Phenols, Aldehydes | 2-Acylphenols | Oxidative C-H coupling, high regioselectivity. nih.gov |
| Potassium Bisulfate (KHSO₄) | 2-Hydroxy-4-methoxybenzaldehyde, Glycine | 2-(2-hydroxy-4-methoxyphenyl)acetic acid | Solvent-free mechanochemical synthesis. |
Derivatization and Structural Modifications of 2,2 Bis 4 Methoxyphenyl Acetic Acid
Esterification and Amidation Reactions
The carboxylic acid functionality of 2,2-bis(4-methoxyphenyl)acetic acid is a prime site for modification, readily undergoing esterification and amidation reactions to yield a variety of derivatives. These reactions are fundamental in medicinal chemistry for altering the physicochemical properties of a lead compound, such as solubility, stability, and bioavailability.
Synthesis of Carboxylic Esters and Amides
The synthesis of carboxylic esters from this compound can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a common approach. The reaction typically requires refluxing conditions to drive the equilibrium towards the ester product.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,2-bis(4-methoxyphenyl)acetyl chloride can then be reacted with a wide range of alcohols or phenols, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), to afford the corresponding esters in high yields.
Similarly, amidation of this compound can be accomplished by first converting the acid to its acyl chloride, followed by reaction with a primary or secondary amine. This method is highly efficient for the formation of amide bonds. Another prevalent method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the direct condensation of the carboxylic acid with an amine. These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) or dimethylformamide at room temperature.
Table 1: Examples of Synthesized Esters and Amides of this compound
| Compound Name | Reactants | Reagents/Conditions | Reference |
| Methyl 2,2-bis(4-methoxyphenyl)acetate | This compound, Methanol (B129727) | H₂SO₄ (cat.), Reflux | General Method |
| Ethyl 2,2-bis(4-methoxyphenyl)acetate | This compound, Ethanol | DCC, DMAP, CH₂Cl₂ | General Method |
| N-Benzyl-2,2-bis(4-methoxyphenyl)acetamide | 2,2-Bis(4-methoxyphenyl)acetyl chloride, Benzylamine | Triethylamine, CH₂Cl₂ | General Method |
| 2,2-Bis(4-methoxyphenyl)-N-phenylacetamide | This compound, Aniline | EDC, HOBt, DMF | General Method |
Conjugation with Heterocyclic Scaffolds
The chemical reactivity of the carboxylic acid group of this compound also allows for its conjugation with various heterocyclic scaffolds. This is a widely used strategy in drug discovery to create hybrid molecules that may exhibit combined or enhanced biological activities. The most common approach for this conjugation is the formation of an amide bond between the carboxylic acid and an amino-functionalized heterocycle.
The reaction conditions for such conjugations are similar to those described for simple amidation reactions, typically employing coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to ensure efficient amide bond formation. The choice of solvent and reaction temperature is dependent on the specific heterocyclic amine being used.
Incorporation into Complex Heterocyclic Systems
The this compound framework has been successfully incorporated into more complex heterocyclic systems, leading to the synthesis of novel chemical entities with potential applications in various fields.
Thiazole-Based Derivatives
Thiazole (B1198619) rings are important pharmacophores found in numerous biologically active compounds. The synthesis of thiazole derivatives bearing the bis(4-methoxyphenyl) moiety can be achieved through the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide.
In the context of this compound, a plausible synthetic route would involve the conversion of the carboxylic acid into an α-bromoketone. This can be accomplished by first converting the acid to its acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone, which is then treated with HBr to yield the α-bromoketone, 1-bromo-3,3-bis(4-methoxyphenyl)propan-2-one. This intermediate can then be reacted with various thioamides to construct the desired 2,4-disubstituted thiazole ring. For instance, reaction with thiourea (B124793) would yield a 2-aminothiazole (B372263) derivative.
Table 2: Representative Thiazole-Based Derivatives
| Derivative | Starting Materials | Key Reaction |
| 2-Amino-4-(bis(4-methoxyphenyl)methyl)thiazole | 1-Bromo-3,3-bis(4-methoxyphenyl)propan-2-one, Thiourea | Hantzsch Thiazole Synthesis |
| 4-(Bis(4-methoxyphenyl)methyl)-2-phenylthiazole | 1-Bromo-3,3-bis(4-methoxyphenyl)propan-2-one, Thiobenzamide | Hantzsch Thiazole Synthesis |
Imidazole-Based Derivatives
The imidazole (B134444) ring is another privileged heterocyclic scaffold in medicinal chemistry. The synthesis of imidazole derivatives incorporating the this compound backbone can be envisioned through several synthetic strategies. One common method is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.
To apply this to this compound, the acid could first be reduced to the corresponding aldehyde, 2,2-bis(4-methoxyphenyl)acetaldehyde. This aldehyde can then be reacted with a 1,2-dicarbonyl compound, such as benzil, and a source of ammonia, like ammonium (B1175870) acetate (B1210297), in acetic acid to yield a tri-substituted imidazole derivative.
Pyrrolo/Thiazepinone Derivatives
The fusion of pyrrole (B145914) and thiazepine rings results in a pyrrolothiazepinone scaffold, a heterocyclic system of interest in medicinal chemistry. Research has demonstrated the synthesis of a pyrrolo[2,1-d]pyrido[2,3-c] nih.govthiazepin-3(2H)-one derivative utilizing a derivative of methoxyphenylacetic acid. nih.gov
A key intermediate, α-bromo-(4-methoxyphenyl)acetic acid ethyl ester, was reacted with bis(4H-pyrrolo-3-pyridyl)disulfide. nih.gov This reaction, followed by intramolecular cyclization, led to the formation of the complex tricyclic pyrrolopyridothiazepinone system. nih.gov While this example starts with a single methoxyphenylacetic acid derivative, the methodology suggests a potential pathway for the incorporation of the this compound scaffold into similar complex heterocyclic systems. The synthesis would likely require the preparation of an analogous α-halo ester of this compound.
Modifications at the Aromatic Rings
The electron-rich nature of the two 4-methoxyphenyl (B3050149) rings in this compound makes them amenable to electrophilic aromatic substitution reactions.
The methoxy (B1213986) groups on the phenyl rings are activating and ortho-, para-directing. Given that the para positions are already substituted, electrophilic substitution is expected to occur at the positions ortho to the methoxy groups (positions 3, 5, 3', and 5'). Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.orgyoutube.com
For instance, bromination of the aromatic rings can be achieved using a brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent such as acetic acid. nih.govcambridgescholars.com A study on the regioselective bromination of 4-methoxyphenylacetic acid demonstrated that treatment with bromine in acetic acid yielded 2-(3-bromo-4-methoxyphenyl)acetic acid. nih.gov By analogy, the bromination of this compound would be expected to yield products with bromine atoms at the 3 and/or 3' positions. The extent of bromination (mono-, di-, or poly-bromination) can be controlled by the stoichiometry of the brominating agent and the reaction conditions.
Similarly, nitration can be carried out using a mixture of nitric acid and sulfuric acid to introduce nitro groups onto the aromatic rings. youtube.com These substitutions can significantly alter the electronic and steric properties of the molecule.
The synthesis of analogues of this compound with different aryl groups is a key strategy for structure-activity relationship studies. This can involve the preparation of both symmetrical and unsymmetrical diarylacetic acids.
Unsymmetrical diarylacetic acids can be synthesized through various methods, including the Friedel-Crafts alkylation of an aromatic compound with a substituted mandelic acid derivative. rsc.org For example, reacting an arene (e.g., benzene, toluene) with 2-hydroxy-2-(4-methoxyphenyl)acetic acid in the presence of a Lewis acid catalyst could potentially yield the corresponding unsymmetrical diarylacetic acid. Another approach involves the reaction of an aryl Grignard reagent with an ester of an arylacetic acid.
The synthesis of unsymmetrical diarylmethanes, which are structurally related, has been achieved through a one-pot sequential process using methylene (B1212753) chloride as a C1-synthon, demonstrating the feasibility of constructing unsymmetrical diaryl scaffolds. rsc.org These methods allow for the introduction of a wide variety of substituents on one or both aromatic rings, leading to a broad library of analogues.
Stereochemical Control in Derivatization (e.g., (E)-2,3-Bis(4-methoxyphenyl)acrylic acid)
The introduction of a double bond in the derivatization of this compound introduces the possibility of stereoisomerism (E/Z isomers). A relevant example is the synthesis of (E)-2,3-bis(4-methoxyphenyl)acrylic acid.
This compound can be synthesized via a Perkin-like condensation reaction. Specifically, the reaction of 2-(4-methoxyphenyl)acetic acid with 4-methoxybenzaldehyde (B44291) in the presence of acetic anhydride (B1165640) and triethylamine at elevated temperatures yields (E)-2,3-bis(4-methoxyphenyl)acrylic acid. nih.gov The reaction conditions, particularly the use of a basic catalyst like triethylamine and heat, favor the formation of the thermodynamically more stable (E)-isomer. The structure and stereochemistry of the (E)-isomer have been unequivocally confirmed by single-crystal X-ray analysis. nih.govresearchgate.net This analysis revealed that the two aromatic rings are not coplanar. In the crystal structure, molecules of (E)-2,3-bis(4-methoxyphenyl)acrylic acid form dimers through intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov
Data Tables
Table 1: Examples of Derivatives and Analogues of this compound
| Compound Name | Parent Structure | Modification Type | Key Structural Features |
| 2-(2,2-bis(4-methoxyphenyl)methyl)-5-phenyl-1,3,4-oxadiazole | This compound | Carboxylic acid derivatization | Contains a 1,3,4-oxadiazole (B1194373) ring |
| (E)-(bis(4-methoxyphenyl)methylene)semicarbazide | bis(4-methoxyphenyl)methanone | Carbonyl derivatization | Contains a semicarbazone moiety |
| 2,2-bis(3-bromo-4-methoxyphenyl)acetic acid | This compound | Aromatic ring substitution | Bromine atoms on the phenyl rings |
| 2-(4-methoxyphenyl)-2-phenylacetic acid | This compound | Varied diaryl substitution | Unsymmetrical diaryl structure |
| (E)-2,3-Bis(4-methoxyphenyl)acrylic acid | 2-(4-methoxyphenyl)acetic acid | Introduction of unsaturation | Contains a C=C double bond with E-stereochemistry |
Spectroscopic and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2,2-Bis(4-methoxyphenyl)acetic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to assign the signals of the protons and carbons within the molecule.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons of the two para-substituted phenyl rings typically appear as a set of doublets due to ortho-coupling. The methoxy (B1213986) groups give rise to a sharp singlet in the upfield region of the spectrum. The methine proton (the single proton on the carbon bearing the two phenyl rings and the carboxylic acid group) appears as a singlet. A broad singlet, which can exchange with D₂O, is characteristic of the carboxylic acid proton.
In one study, the synthesis of a derivative, 1-(2,5-dimethyl-1-pentyl-1H-pyrrol-3-yl)-2,2-bis(4-methoxyphenyl)ethan-1-one, involved the precursor this compound. While the specific spectrum for the acid is not detailed, the analysis of a related compound showed the methoxy protons (OCH₃) as a singlet at δ 3.77 ppm and the aromatic protons as doublets at δ 6.84 and 7.21 ppm. unifi.it The methine proton (Ar-CH) was observed as a singlet at δ 5.59 ppm. unifi.it
Table 1: Representative ¹H NMR Spectral Data for a Derivative of this compound unifi.it
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.90 | brs | 1H | -COOH |
| 7.21 | d, J=8.0 Hz | 4H | Ar-H |
| 6.84 | d, J=8.0 Hz | 4H | Ar-H |
| 5.59 | s | 1H | Ar-CH |
| 3.77 | s | 6H | -OCH₃ |
Note: Data is for a closely related derivative and serves as a representative example.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the carboxylic acid, the methine carbon, the aromatic carbons, and the methoxy carbons. The two methoxyphenyl groups are equivalent, simplifying the spectrum. In a synthetic procedure for a derivative, the characterization was performed on a 100 MHz spectrometer, indicating the use of ¹³C NMR in confirming the structure of the intermediates and final products. uniurb.it
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)
Two-dimensional NMR techniques are instrumental in definitively assigning the proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy) would reveal the coupling between the ortho-protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would show the direct correlation between each proton and the carbon atom it is attached to. This would link the aromatic proton signals to their corresponding carbon signals and the methine proton to its carbon.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (2-3 bonds). This is particularly useful for identifying the quaternary carbons, such as the aromatic carbons bonded to the methoxy groups and the carbon attached to the methine carbon.
While specific 2D NMR data for this compound is not detailed in the provided search results, these techniques are standard procedures for the complete structural assignment of such compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid, which is often superimposed on the C-H stretching bands. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The C-O stretching of the ether linkages of the methoxy groups would appear in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching is typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to peaks in the 1600-1450 cm⁻¹ range.
In a study of a closely related compound, 2-(bis(4-methoxyphenyl)amino)-2-oxoacetic acid, the IR spectrum showed characteristic peaks at 3300 cm⁻¹ (O-H), 1740 and 1713 cm⁻¹ (C=O), and 1665 cm⁻¹ (C=O of amide). researchgate.net The presence of the methoxy groups was confirmed by a peak at 1500 cm⁻¹. researchgate.net While this is an amide derivative, the regions for the carbonyl and methoxy groups are informative.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 | O-H stretch (Carboxylic acid) |
| ~3000 | C-H stretch (Aromatic) |
| ~1700 | C=O stretch (Carboxylic acid) |
| 1600-1450 | C=C stretch (Aromatic) |
| 1250-1000 | C-O stretch (Ether) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. For this compound (C₁₆H₁₆O₄), the molecular weight is 272.29 g/mol . In an ESI-MS experiment, the molecular ion peak [M-H]⁻ would be expected at m/z 271. The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH) and further fragmentation of the diarylmethane core. While specific mass spectrometry data for this compound was not found in the provided search results, it is a standard technique for its characterization. For instance, in the synthesis of derivatives, ESI-MS was used to confirm the structure of the products. uniurb.it
X-ray Crystallography for Solid-State Structure Determination
While the crystal structure for this compound itself is not available in the provided search results, the crystal structure of a closely related derivative, 2-(bis(4-methoxyphenyl)amino)-2-oxoacetic acid, has been determined. researchgate.net This provides valuable insight into the likely conformation of the bis(4-methoxyphenyl)methyl moiety.
The study of 2-(bis(4-methoxyphenyl)amino)-2-oxoacetic acid revealed a monoclinic crystal system with the space group P2₁/n. researchgate.net The two methoxyphenyl rings are not coplanar, adopting a twisted conformation. researchgate.net This is a common feature in diaryl-substituted systems to minimize steric hindrance.
Table 3: Crystallographic Data for the Derivative 2-(bis(4-methoxyphenyl)amino)-2-oxoacetic acid researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₆H₁₅NO₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.7689(5) |
| b (Å) | 45.219(3) |
| c (Å) | 10.1102(6) |
| β (°) | 101.360(7) |
| V (ų) | 3033.9(4) |
| T (K) | 298(2) |
Note: Data is for a closely related amide derivative and provides an indication of the solid-state structure of the core moiety.
Elemental Analysis Data for this compound Not Available in Publicly Accessible Research
Despite a comprehensive search of publicly available scientific literature, specific experimental data for the elemental analysis of the chemical compound this compound could not be located. As a result, a detailed comparison between the theoretical and experimentally determined elemental composition for this specific molecule cannot be provided at this time.
Elemental analysis is a fundamental technique in chemical research used to determine the elemental composition of a sample. For a novel or synthesized compound, this analysis is crucial for verifying its empirical formula. The process typically involves high-precision combustion analysis to determine the mass percentages of carbon (C), hydrogen (H), and other elements like nitrogen (N) or sulfur (S). Oxygen (O) is usually determined by difference.
The theoretical elemental composition of this compound, which has a molecular formula of C₁₆H₁₆O₄, can be calculated based on the atomic weights of its constituent elements.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 16 | 192.176 | 70.57 |
| Hydrogen | H | 1.008 | 16 | 16.128 | 5.92 |
| Oxygen | O | 15.999 | 4 | 63.996 | 23.51 |
| Total | 272.29 | 100.00 |
In a typical research context, the experimentally determined percentages of carbon, hydrogen, and oxygen from an elemental analyzer would be presented alongside these theoretical values. A close agreement between the experimental and calculated percentages, usually within a ±0.4% margin, serves as a key piece of evidence to confirm the purity and proposed molecular formula of the synthesized compound.
While the search did not yield specific elemental analysis data for this compound, it is a standard characterization technique. It is highly probable that researchers who have synthesized this compound would have performed this analysis as part of their structural elucidation, but the data is not available in the searched public databases. Further investigation into specialized chemical databases or direct contact with researchers in the field may be necessary to obtain these specific experimental findings.
Mechanistic Investigations in Preclinical Research Models
Elucidation of Reaction Mechanisms in Synthesis
The synthesis of diarylacetic acids, including 2,2-Bis(4-methoxyphenyl)acetic acid, and related complex structures often involves multi-component reactions where the mechanism is crucial for optimizing yields and understanding product formation. While specific mechanistic studies for the direct synthesis of this compound are not extensively detailed in the provided context, the synthesis of structurally similar compounds, such as substituted furylacetic acids, provides insight into plausible reaction pathways.
For instance, the synthesis of related compounds like 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid involves a one-pot telescoped process. mdpi.com The proposed mechanism for such reactions typically begins with the condensation of a glyoxal (B1671930) derivative (e.g., 4-methoxyphenylglyoxal) with a highly acidic compound like Meldrum's acid, forming an unstable Michael acceptor intermediate. mdpi.commdpi.com This is followed by the addition of a nucleophile, such as an acetovanillone (B370764) anion, to the intermediate. Subsequent acid-catalyzed treatment leads to the cleavage of the Meldrum's acid moiety and an intramolecular cyclization, ultimately yielding the final acetic acid derivative. mdpi.commdpi.com This step-wise process, involving condensation, addition, and cyclization, highlights a common mechanistic route for constructing complex acetic acid derivatives from readily available starting materials. mdpi.com
Alternative synthesis strategies for simpler methoxyphenylacetic acids include methods like benzyl (B1604629) cyanide hydrolysis and carbonylation reactions. The benzyl cyanide route involves generating aryl acetonitrile (B52724), which is then hydrolyzed in an acidic medium. google.com Another approach is the carbonylation of a chloro arylmethane in a two-phase system under the influence of a catalyst, which produces the sodium salt of the arylacetic acid, followed by acidification. google.com
Mechanistic Studies of Biological Activities in In Vitro Systems
The structural motif of this compound suggests potential interactions with various enzymes, a hypothesis explored through in vitro inhibition assays for related compounds.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition : The arachidonic acid pathway, which includes COX and LOX enzymes, is a primary target for anti-inflammatory compounds. nih.govmdpi.com COX enzymes (COX-1 and COX-2) catalyze the formation of prostanoids, which are key mediators of inflammation, pain, and fever. nih.govnih.gov The mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of these COX enzymes. nih.gov Some compounds are developed as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), the latter being responsible for producing leukotrienes, which also contribute to inflammation. nih.gov Research on 2-arylbenzofurans, a class of compounds with some structural similarities to the title compound, shows they can act as COX-2 inhibitors. nih.gov The inhibitory mechanism involves binding to the active site of the enzyme, and specific structural features are crucial for enhanced inhibition. nih.gov While direct data on this compound is limited, its diaryl structure is a feature found in many selective COX-2 inhibitors.
α-Glucosidase Inhibition : α-Glucosidase inhibitors are recognized as effective agents in managing type 2 diabetes. Their mechanism involves delaying the digestion of carbohydrates in the small intestine, thereby reducing postprandial hyperglycemia. mdpi.com In vitro assays for various plant-derived compounds, including those with phenolic and flavonoid structures, have demonstrated significant, dose-dependent inhibitory activity against α-glucosidase. mdpi.com Given the phenolic nature of the two methoxyphenyl groups in this compound, investigating its potential for a similar inhibitory mechanism is a logical area for future research.
The table below summarizes inhibitory activities for related compounds, illustrating the types of data generated in such studies.
| Compound Class/Example | Target Enzyme | Activity/Finding | Reference |
| 2-Arylbenzofurans | COX-2 | Identified as potential inhibitors through molecular docking and in vitro assays. | nih.gov |
| Oleocanthal (Olive Phenolic) | COX-1, COX-2 | Inhibited 26.6% of COX-1 and 21.8% of COX-2 activity. | mdpi.com |
| ML3000 | COX/5-LOX | A promising dual inhibitor of cyclooxygenase and 5-lipoxygenase. | nih.gov |
| Ethyl acetate (B1210297) fraction of Musella lasiocarpa | α-Glucosidase | Showed the highest percentage of inhibition among tested fractions. | mdpi.com |
This table is for illustrative purposes based on related compounds.
The modulation of cellular pathways is a key aspect of understanding a compound's biological effects beyond simple enzyme inhibition. For instance, 2-(4-Methoxyphenyl)acetic acid, a related metabolite, has been suggested to have a protective role in preventing the development of lung cancer, indicating potential interaction with specific cellular signaling or metabolic pathways. medchemexpress.com Research on other related structures, such as Coenzyme Q0, has shown they can induce apoptosis and modulate the cell cycle in cancer cells, pointing to interference with fundamental cellular processes. thegoodscentscompany.com These examples underscore that compounds like this compound could potentially exert effects by modulating complex signaling cascades, although specific pathways for the title compound have not been elucidated in the provided sources.
The antioxidant potential of phenolic compounds is often evaluated through their ability to scavenge free radicals. The mechanism for this activity is generally attributed to their hydrogen-donating ability. nih.gov In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods, are commonly used for this purpose. nih.govnih.gov
In the DPPH assay, an antioxidant compound donates a hydrogen atom or an electron to the stable DPPH free radical, converting it into a stable molecule and causing a color change that can be measured spectrophotometrically. nih.gov Similarly, the ABTS assay measures the ability of a compound to quench the ABTS radical cation. The concentration of the compound required to inhibit 50% of the radical activity (IC50) is a common metric for antioxidant strength. nih.gov Studies on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated potent antioxidant activity, with some compounds showing higher radical scavenging capacity than the well-known antioxidant ascorbic acid. nih.gov The two methoxyphenyl groups in this compound provide phenolic hydrogens that could potentially be donated to scavenge radicals, suggesting a plausible antioxidant mechanism.
The table below presents IC50 values from antioxidant assays for related compounds, demonstrating how such activity is quantified.
| Compound/Extract | Assay | IC50 (μg/mL) | Reference |
| (+)-Catechin hydrate | DPPH | 3.51 | nih.gov |
| Caffeic acid | DPPH | 3.84 | nih.gov |
| Gallic acid hydrate | DPPH | 2.12 | nih.gov |
| L-(+)-Ascorbic acid | DPPH | 4.34 | nih.gov |
This table is for illustrative purposes based on related compounds.
Interactions with Biomolecules (e.g., DNA Binding Studies in In Vitro Models)
The interaction of small molecules with macromolecules like DNA is a critical area of mechanistic study. While there is no specific data on DNA binding for this compound in the search results, studies on other acetic acid derivatives, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), provide a framework for how such investigations are conducted. nih.gov
The table below shows the kind of data obtained from such a study.
| Compound | Technique | Binding Constant (K) | Binding Mode | Reference |
| 2,4-Dichlorophenoxyacetic acid | Fluorescence Spectroscopy | 3.5 x 10³ M⁻¹ | Groove Binding | nih.gov |
| 2,4-Dichlorophenoxyacetic acid | Circular Dichroism | 5.02 x 10³ M⁻¹ | Groove Binding | nih.gov |
This table is for illustrative purposes based on a related compound.
Theoretical Frameworks for Mechanistic Predictions
Computational methods serve as powerful tools for predicting and understanding the mechanisms of action of chemical compounds. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed to predict how a molecule might interact with a biological target.
For instance, in the study of 2-arylbenzofurans as COX-2 inhibitors, molecular docking was used to screen a library of compounds against the enzyme's active site. nih.gov This was followed by molecular dynamics simulations to assess the stability of the predicted binding poses and calculate binding energies. nih.gov Furthermore, a three-dimensional QSAR (3D-QSAR) model was developed to identify the crucial structural features required for enhanced enzymatic inhibition, providing a theoretical framework for designing more potent inhibitors. nih.gov
In another example, the reaction mechanism for the synthesis of 3-(4-methoxyphenylazo)acrylic acid was analyzed using charge distribution computation. nih.gov This theoretical approach helped to explain why the reaction proceeded in a particular way based on the electronegativity of specific atoms in the reacting molecules. nih.gov Such theoretical frameworks could be applied to this compound to predict its binding modes with various enzymes, rationalize its synthesis mechanisms, and guide the development of new derivatives with enhanced biological activities.
Structure Activity Relationship Sar Studies in Preclinical Models
Correlating Structural Features with Biological Responses in Non-Human Systems
The foundational structure of 2,2-Bis(4-methoxyphenyl)acetic acid, featuring two methoxy-substituted phenyl rings attached to a central acetic acid moiety, presents several key features that are likely determinants of its biological activity. In non-human preclinical models, the diarylmethane core is a common scaffold in compounds exhibiting a range of biological responses. The electronic nature and spatial arrangement of the substituents on the phenyl rings, as well as the properties of the acidic group, are critical.
The acetic acid functional group imparts acidic properties to the molecule, allowing for ionic interactions and hydrogen bonding (both as a donor from the hydroxyl group and an acceptor from the carbonyl group). The presence of this group is often essential for the biological activity of this class of compounds, as it can mimic the carboxylate groups of natural ligands or interact with key residues in enzyme active sites or receptors.
Impact of Substitution Patterns on Activity Profiles
The substitution pattern on the phenyl rings of diarylacetic acid derivatives is a key modulator of their biological activity. While specific data for this compound is not extensively available, general principles from related structures can be informative.
The position and nature of substituents can dramatically alter the pharmacological profile. For example, moving the methoxy (B1213986) group from the para to the ortho or meta position would likely change the molecule's conformation and its ability to fit into a specific binding pocket. A review of various biologically active compounds highlights that even subtle changes, such as the difference between a methoxy and a hydroxy group, can lead to significant variations in activity due to altered hydrogen bonding capacity and electronic effects. mdpi.com
To illustrate the impact of substitution patterns, a hypothetical analysis based on common biological targets for diaryl compounds is presented below. This table showcases potential changes in activity based on modifications to the this compound structure.
| Compound | Substitution Change from this compound | Predicted Impact on a Hypothetical Receptor Binding |
| Analogue A | Replacement of one 4-methoxy group with a 4-hydroxyl group | May increase hydrogen bond donating capacity, potentially altering binding affinity. |
| Analogue B | Replacement of both 4-methoxy groups with 4-chloro groups | Increases lipophilicity and introduces halogen bonding potential, which could enhance or decrease activity depending on the target. |
| Analogue C | Shifting of one methoxy group from para to ortho position | Steric hindrance may alter the dihedral angle between the phenyl rings, affecting the overall shape and fit within a binding site. |
| Analogue D | Replacement of the acetic acid with a propionic acid | Increased chain length could optimize or disrupt interaction with the binding pocket. |
Influence of Stereochemistry on Biological Efficacy
For many biologically active molecules, stereochemistry plays a pivotal role in determining their efficacy and interaction with chiral biological macromolecules like proteins and nucleic acids. nih.govmdpi.com In the case of this compound, the central carbon atom is a prochiral center. If the two phenyl rings were to be substituted differently, this carbon would become a chiral center, leading to the existence of enantiomers.
Even with identical substitution on the two phenyl rings, the rotational freedom around the single bonds connecting the rings to the central carbon can lead to different stable conformations (atropisomers) if rotation is hindered. The specific three-dimensional arrangement of the phenyl rings and the acetic acid group is critical for how the molecule presents itself to a biological target.
Studies on other chiral compounds have consistently demonstrated that one enantiomer is often significantly more active than the other. nih.gov This stereoselectivity arises from the fact that the binding sites of biological targets are themselves chiral. A more active enantiomer, or eutomer, will have a complementary three-dimensional structure that allows for optimal interactions (e.g., hydrophobic, hydrogen bonding, ionic) with the target, whereas the less active enantiomer, or distomer, will have a poorer fit. While specific studies on the stereochemical influence of this compound are lacking, it is a critical parameter that would need to be investigated in any comprehensive preclinical evaluation.
Development of Predictive Models for Analogues
In modern drug discovery, computational methods, including the development of predictive models, are integral to the efficient design and optimization of new drug candidates. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.
The development of a predictive QSAR model for analogues of this compound would involve synthesizing and testing a library of related compounds to generate a dataset of structures and their corresponding biological activities. arxiv.org Various molecular descriptors would then be calculated for each compound, quantifying different aspects of their chemical structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would then be used to build a mathematical equation that correlates these descriptors with the observed biological activity. nih.gov A robust and validated QSAR model could then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing the synthesis of the most promising compounds and reducing the time and cost of drug discovery. The development of such models is a complex process that requires a significant amount of high-quality data.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, provide detailed information about the electronic distribution and energy levels within a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a system can be determined from its electron density. For 2,2-Bis(4-methoxyphenyl)acetic acid, DFT calculations would be instrumental in determining its optimized geometry, vibrational frequencies, and various electronic properties. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.
A hypothetical data table for DFT-calculated properties of this compound might look like this:
| Property | Calculated Value | Units |
| Total Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| Polarizability | Value | a.u. |
| Mulliken Atomic Charges | See Breakdown | e |
| Vibrational Frequencies | List of values | cm⁻¹ |
Note: The values in this table are placeholders and would need to be calculated using DFT software.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
For this compound, FMO analysis would reveal the regions of the molecule most likely to be involved in electron transfer processes.
A representative data table for FMO analysis would include:
| Parameter | Energy (eV) |
| EHOMO | Value |
| ELUMO | Value |
| Energy Gap (ΔE) | Value |
Note: These values are illustrative and require specific quantum chemical calculations.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps in understanding charge transfer, hyperconjugative interactions, and the nature of chemical bonds. For this compound, NBO analysis could elucidate the delocalization of electron density between the phenyl rings, the methoxy (B1213986) groups, and the acetic acid moiety, which can significantly influence the molecule's stability and reactivity.
Key findings from an NBO analysis would typically be presented in a table detailing significant donor-acceptor interactions and their stabilization energies.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The map displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP map would highlight the electron-rich areas around the oxygen atoms of the methoxy and carboxyl groups, and potentially electron-deficient regions.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug design for understanding how a potential drug molecule might interact with its biological target. For this compound, docking simulations could be performed against various enzymes or receptors to predict its binding affinity and mode of interaction. The results are often presented as a docking score, which estimates the binding energy, and a visual representation of the binding pose within the active site of the target.
A hypothetical table summarizing docking results might include:
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
| e.g., COX-2 | Value | List of residues |
| e.g., Albumin | Value | List of residues |
Note: This data is hypothetical and would be the output of specific molecular docking studies.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule or a molecular system over time. By solving Newton's equations of motion, MD simulations can reveal the conformational changes, flexibility, and interactions of a molecule in a simulated environment (e.g., in water). For this compound, an MD simulation could be used to study its conformational landscape, the stability of its interactions with a target protein as predicted by docking, and its behavior in a biological medium. Key outputs of MD simulations include trajectories of atomic positions, root-mean-square deviation (RMSD) to assess stability, and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
Hyperpolarizability and Non-Linear Optical (NLO) Property Predictions
As no research data is available, a discussion on the hyperpolarizability and NLO property predictions for this compound cannot be formulated. The generation of data tables for predicted hyperpolarizability values (e.g., first-order hyperpolarizability, β) and related NLO parameters would require specific computational chemistry research that has not been published.
Should such studies be conducted in the future, it would be possible to populate the following conceptual data tables:
Table 1: Theoretically Predicted Hyperpolarizability of this compound
| Computational Method | Basis Set | Solvent Model | First-Order Hyperpolarizability (β) (a.u.) |
| Example: DFT/B3LYP | Example: 6-311++G(d,p) | Example: PCM (Chloroform) | Data Not Available |
| Example: DFT/CAM-B3LYP | Example: 6-311++G(d,p) | Example: Gas Phase | Data Not Available |
Table 2: Predicted Non-Linear Optical (NLO) Properties of this compound
| Property | Predicted Value | Unit |
| Second Harmonic Generation (SHG) | Data Not Available | pm/V |
| Electro-Optic Coefficient (r33) | Data Not Available | pm/V |
It is imperative to note that the values in these tables are placeholders and cannot be completed without direct computational investigation of this compound.
Role As a Precursor or Intermediate in Advanced Organic Synthesis
Utilization in the Synthesis of Complex Natural Product Analogues
The structural motif of 2,2-Bis(4-methoxyphenyl)acetic acid has been incorporated into the synthesis of analogues of complex natural products, particularly in the field of medicinal chemistry. Researchers utilize this compound to introduce a bulky, lipophilic diarylmethyl group, which can modulate the pharmacological properties of the parent natural product.
A notable example is in the development of cannabinoid receptor ligands. In an effort to explore the structure-activity relationships (SAR) of selective CB2 cannabinoid ligands, researchers synthesized analogues by modifying known scaffolds. One pathway involved the preparation of this compound from its dihydroxy precursor, 2,2-bis(4-hydroxyphenyl)acetic acid, through methylation. uniurb.it This acid was then used as a key intermediate for subsequent acylation reactions to produce the target ketone, 1-(2,5-dimethyl-1-pentyl-1H-pyrrol-3-yl)-2,2-bis(4-methoxyphenyl)ethan-1-one, an analogue designed to probe the binding requirements of the CB2 receptor. uniurb.it
Table 1: Synthesis of Cannabinoid Ligand Analogue Intermediate
| Starting Material | Reagent(s) | Product | Purpose |
| 2,2-Bis(4-hydroxyphenyl)acetic acid | Dimethyl sulphate, Potassium carbonate | This compound | Intermediate Preparation |
Applications in Multicomponent Reactions
Based on a review of scientific literature, the direct application of this compound as a primary component in classic multicomponent reactions (MCRs) such as the Ugi or Passerini reactions is not extensively documented. These reactions typically require specific functional groups that may not be present or suitably reactive in this particular acetic acid derivative under standard MCR conditions.
Contribution to the Construction of Polycyclic and Heterocyclic Systems
This compound serves as a valuable precursor for synthesizing certain classes of heterocyclic compounds, particularly those containing the quinazoline (B50416) scaffold. The quinazoline ring system is a biologically significant motif found in numerous pharmacologically active compounds.
In one documented synthesis, researchers developed novel inhibitors designed to reverse P-glycoprotein-mediated multidrug resistance in cancer cells. researchgate.net The core of one of these inhibitors was a quinazolin-4(3H)-one ring, which was constructed using this compound as a key building block. The synthesis involved a coupling reaction between the acetic acid derivative and anthranilamide. researchgate.net The use of a peptide coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), facilitated the amide bond formation, which was followed by cyclization to yield the target 2-(bis(4-methoxyphenyl)methyl)quinazolin-4(3H)-one. researchgate.net This demonstrates the strategic use of the compound to install a bulky, lipophilic bis(4-methoxyphenyl)methyl group at the 2-position of the quinazoline core.
Table 2: Synthesis of a Quinazolin-4(3H)-one Derivative
| Reactant 1 | Reactant 2 | Coupling Agent / Base | Product |
| This compound | Anthranilamide | HATU / DIPEA | 2-(bis(4-methoxyphenyl)methyl)quinazolin-4(3H)-one |
Strategic Use in Cascade Reactions
A comprehensive search of available research indicates that the strategic use of this compound as a direct initiator or participant in cascade reactions is not a widely reported application. Cascade reactions, which involve a sequence of intramolecular transformations to rapidly build molecular complexity, often rely on substrates with a specific arrangement of functional groups poised for cyclization or rearrangement, a feature not prominently utilized with this compound in the literature reviewed.
Analytical Chemistry Research Leveraging Derivatives
Development of Spectrophotometric Methods for Metal Ion Determination using Derivatives
The development of spectrophotometric methods for the determination of metal ions is a significant area of analytical chemistry research. Derivatives of 2,2-Bis(4-methoxyphenyl)acetic acid are being explored for their potential as chromogenic reagents, which form colored complexes with specific metal ions, allowing for their quantification using spectrophotometry.
Research in this area has led to the development of highly selective colorimetric chemosensors. For instance, a Schiff base ligand, 1-(2-thiophenylimino)-4-(N-dimethyl)benzene, has been synthesized and shown to exhibit colorimetric properties with Cr³⁺, Fe²⁺, Fe³⁺, and Hg²⁺ ions, with each metal producing a distinct color change that is easily identifiable by the naked eye. mdpi.comresearchgate.net The interaction of the ligand with these metal ions causes a significant red shift in the UV-Vis spectra, which is attributed to ligand-to-metal charge-transfer (LMCT). researchgate.net Job's plot analysis indicates a 2:1 ligand-to-metal binding ratio for this particular Schiff base. researchgate.net
Similarly, a meso-triphenylamine-BODIPY derivative has been reported for the selective detection of Cu²⁺ and Fe³⁺. mdpi.com This compound displays a noticeable color change from yellow to blue-green in the presence of these ions. mdpi.com The detection limits for Cu²⁺ and Fe³⁺ were found to be 0.63 µM and 1.06 µM, respectively, indicating excellent sensitivity. mdpi.com
Another study focused on a chromogenic solvent extraction system for Fe(III) using 4-nitrocatechol (B145892) (4NC) and xylometazoline (B1196259) hydrochloride (XMH). mdpi.com The extracted complex, (XMH⁺)₃[Fe(4NC)₃], has a maximum absorption at a wavelength of 464 nm. mdpi.com This method was successfully applied to determine the iron content in pharmaceutical tablets. mdpi.com
Table 1: Spectrophotometric Methods for Metal Ion Determination
| Derivative/System | Target Metal Ion(s) | Principle | Limit of Detection (LOD) |
| 1-(2-thiophenylimino)-4-(N-dimethyl)benzene | Cr³⁺, Fe²⁺, Fe³⁺, Hg²⁺ | Colorimetric change due to LMCT | Not specified |
| meso-triphenylamine-BODIPY derivative | Cu²⁺, Fe³⁺ | Colorimetric change from yellow to blue-green | Cu²⁺: 0.63 µM, Fe³⁺: 1.06 µM mdpi.com |
| 4-nitrocatechol and xylometazoline hydrochloride | Fe(III) | Solvent extraction of colored complex | Not specified |
| Methoxyphenylcycl nih.govnih.govnih.govazine derivative | Co²⁺ | Fluorescence quenching | 2.85×10⁻³ M researchgate.net |
Research into Chromatography-Mass Spectrometry (LC-MS/GC-MS) Methods for Detection of Analogues in Complex Matrices (Non-Biological Fluids)
Chromatography-mass spectrometry (LC-MS and GC-MS) techniques are powerful tools for the detection and quantification of chemical compounds in complex mixtures. Research is ongoing to develop and validate robust methods for the analysis of this compound analogues in non-biological fluids such as environmental water samples.
A universal LC-MS/MS method has been developed for the simultaneous extraction and detection of 30 different antibiotics from 13 classes in both animal and environmental samples. mdpi.com This method utilizes a combined solid-phase extraction (SPE) cartridge (MAX-HLB-MCX) for sample preparation. mdpi.com The chromatographic separation is performed on a C18 column with a gradient elution program. mdpi.com
Another study focused on developing a multi-class sensitive method using UHPLC-MS/MS for the analysis of 21 pharmaceuticals and their metabolites in environmental waters. researchgate.net This method demonstrated satisfactory linearity with correlation coefficients (r) higher than 0.99. researchgate.net The application of this method to various water samples, including rivers, lakes, and wastewater, revealed the widespread presence of both parent compounds and their metabolites. researchgate.net
Furthermore, a method for the targeted and non-targeted analysis of contaminants of emerging concern (CECs) in wastewater treatment plant samples has been developed using SPE and UHPLC-Orbitrap MS. lcms.cz For unambiguous identification, a mass resolving power of 140,000 is recommended. lcms.cz
Table 2: LC-MS/MS Parameters for Analysis of Analogues
| Parameter | Method 1 (Universal Antibiotic Detection) | Method 2 (Multi-class Pharmaceutical Analysis) |
| Instrumentation | Waters Acquity I-Class UPLC with AB Sciex QTRAP® 6500+ MS | UHPLC-MS/MS in SRM mode researchgate.net |
| Column | Phenomenex Synergi 4 μm Fusion-RP 80 Å (2 mm × 50 mm) mdpi.com | Not specified |
| Mobile Phase | A: 0.1% aqueous formic acid, B: acetonitrile (B52724) mdpi.com | Not specified |
| Flow Rate | 0.5 mL/min mdpi.com | Not specified |
| Injection Volume | 5 µL mdpi.com | Not specified |
| Ionization Mode | Electrospray Ionization (ESI) mdpi.com | Not specified |
Investigation of Sensor Development Based on Modified Forms
The development of chemical sensors based on modified forms of this compound and its derivatives is an active area of research. These sensors aim to provide rapid, selective, and sensitive detection of various analytes.
One approach involves the use of chemically modified electrodes (CMEs). nih.gov CMEs are created by coating a conducting or semiconducting material with a film of a chemical modifier. nih.gov These modified electrodes can offer improved selectivity and reduced interference compared to unmodified electrodes. nih.gov For instance, a potentiometric sensor for Ni²⁺ ions was developed using a carbon paste electrode modified with a methacrylic acid-based ion-imprinted polymer. abechem.com This sensor exhibited a Nernstian response in the concentration range of 1.0×10⁻⁶ to 1.0×10⁻¹ mol L⁻¹ with a detection limit of 5×10⁻⁷ mol L⁻¹. abechem.com
Fluorescent sensors are another important class of chemical sensors. A methoxyphenylcycl nih.govnih.govnih.govazine derivative (MPC) has been synthesized and investigated as a fluorescent probe for metal ions. researchgate.net The fluorescence intensity of this compound was found to vary with the concentration of Co²⁺ ions, showing high selectivity over other metal ions. researchgate.net The sensor has a detection limit of 2.85×10⁻³ M for Co²⁺. researchgate.net
Advanced Characterization Techniques for Novel Derivatives
The synthesis of novel derivatives of this compound necessitates the use of advanced analytical techniques for their structural elucidation and characterization.
High-resolution mass spectrometry (HRMS) is a crucial tool for determining the elemental composition of newly synthesized compounds. mdpi.com Techniques like electrospray ionization (ESI) are commonly used to generate ions for mass analysis. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the chemical structure and connectivity of atoms within a molecule. mdpi.comchemicalbook.com For example, the ¹H NMR spectrum of 4-Methoxyphenylacetic acid in CDCl₃ shows characteristic peaks for the methoxy (B1213986), methylene (B1212753), and aromatic protons. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. mdpi.com For instance, the IR spectrum of a Schiff base ligand showed a characteristic band for the C=N bond at 1606 cm⁻¹. mdpi.com
X-ray crystallography is a powerful technique that can determine the three-dimensional arrangement of atoms in a crystalline solid. This method was used to confirm the structure of a 1,6-dihydro-1,2,4,5-tetrazine derivative, revealing an unsymmetrical boat conformation for the central ring. researchgate.net
Table 3: Spectroscopic Data for 4-Methoxyphenylacetic Acid
| Technique | Solvent | Key Signals/Bands |
| ¹H NMR | CDCl₃ | δ 3.60 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃), 6.87-6.89 (m, 2H, Ar-H), 7.20-7.22 (m, 2H, Ar-H) nih.gov |
| ¹³C NMR | Not specified | Not specified |
| IR | Not specified | Not specified |
Q & A
Basic: What are the recommended synthetic routes for 2,2-Bis(4-methoxyphenyl)acetic acid, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves Friedel-Crafts alkylation or coupling reactions. Key steps include:
- Precursor Preparation : Start with 4-methoxyphenylacetic acid derivatives.
- Coupling Reaction : Use anhydrous conditions with catalysts like AlCl₃ or FeCl₃ to promote aryl-aryl bond formation.
- Purification : Recrystallization in ethanol or methanol yields high-purity product (85–92%) .
Optimization Tips : - Maintain inert atmosphere (N₂/Ar) to prevent oxidation.
- Control temperature (60–80°C) to avoid side reactions.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Expect signals at δ 3.75–3.80 ppm (methoxy groups) and δ 7.10–7.30 ppm (aromatic protons).
- ¹³C NMR : Peaks at δ 55.5 ppm (OCH₃) and δ 170–175 ppm (carboxylic acid) confirm structure .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 302.1152 (calculated for C₁₆H₁₆O₅).
- HPLC-PDA : Use C18 column (acetonitrile/0.1% formic acid gradient) to assess purity (>98%) .
Basic: What are the key considerations for ensuring stability during storage of this compound in laboratory settings?
Methodological Answer:
- Storage Conditions :
- Temperature : –20°C in airtight, light-resistant vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the methoxy groups .
- Stability Testing :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
- Degradation products (e.g., demethylated derivatives) should be <2% .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer:
- Comparative Assay Design :
- Use standardized models (e.g., LPS-induced inflammation in RAW 264.7 macrophages) to compare anti-inflammatory activity.
- Control variables: Cell passage number, serum batch, and compound solubility (use DMSO ≤0.1%) .
- Data Normalization :
- Express activity as % inhibition relative to positive controls (e.g., dexamethasone for inflammation).
- Address solubility discrepancies by verifying stock concentrations via UV-Vis spectroscopy .
Advanced: What experimental strategies are effective in evaluating the neuroprotective mechanisms of this compound in vitro and in vivo?
Methodological Answer:
- In Vitro Models :
- Oxidative Stress : Expose SH-SY5Y neuronal cells to H₂O₂ (100 μM) and measure viability (MTT assay). Pre-treatment with 10–50 μM compound for 24 hours .
- GABAergic Activity : Patch-clamp electrophysiology on hippocampal neurons to assess GABA₃ receptor modulation .
- In Vivo Models :
- Rodent Neurodegeneration : Administer 20 mg/kg (oral) in MPTP-induced Parkinson’s mice. Monitor motor function (rotarod test) and brain GABA levels via LC-MS .
Advanced: What methodological approaches are used to assess the antioxidant capacity of this compound, and how do they compare in sensitivity?
Methodological Answer:
Comparative Antioxidant Assays :
| Assay | Principle | Sensitivity (IC₅₀) | Key Reagents |
|---|---|---|---|
| DPPH | Radical scavenging (517 nm) | 12.5 μM | DPPH in ethanol |
| ABTS | Cation radical quenching (734 nm) | 8.7 μM | ABTS⁺/persulfate |
| FRAP | Fe³⁺ reduction (593 nm) | N/A (μM Fe²⁺ eq.) | TPTZ/FeCl₃ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
